molecular formula C18H19NO2S B2403727 (E)-2-phenyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)ethenesulfonamide CAS No. 1095888-67-7

(E)-2-phenyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)ethenesulfonamide

Cat. No. B2403727
CAS RN: 1095888-67-7
M. Wt: 313.42
InChI Key: KBMAJNGNZMRTDS-UHFFFAOYSA-N
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Description

“(E)-2-phenyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)ethenesulfonamide” is a complex organic compound. It appears to contain a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a tetrahydronaphthalen-1-yl group (a polycyclic aromatic hydrocarbon), and a sulfonamide group (a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The phenyl and tetrahydronaphthalen-1-yl groups would contribute to the compound’s aromaticity, while the ethene and sulfonamide groups would likely affect its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the sulfonamide group could make the compound susceptible to reactions with acids or bases, while the ethene group could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings could contribute to its stability and potentially its solubility in organic solvents. The sulfonamide group could affect its acidity or basicity .

Scientific Research Applications

Catalytic and Enantioselective Reactions Research indicates the compound's relevance in catalytic, enantioselective, intramolecular carbosulfenylation of olefins, demonstrating its utility in synthesizing stereochemically complex molecules. This application underscores its importance in organic synthesis, particularly in creating compounds with high enantioselectivity and yield, beneficial for pharmaceutical synthesis and material science (Denmark & Jaunet, 2014).

5-HT7 Receptor Agents A study exploring structure-activity relationships of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides has identified this compound class as potent 5-HT7 receptor agonists. This research highlights the compound's potential in developing treatments targeting the central nervous system, offering insights into its therapeutic applications related to mood regulation and neurological disorders (Leopoldo et al., 2007).

Endothelin Receptor Antagonists The compound has served as a foundation for developing endothelin receptor antagonists, indicating its significance in cardiovascular research. Studies have shown that modifications in the 2-phenylethenesulfonamide region can lead to compounds with potent ET(A)/ET(B) antagonistic activity, offering potential therapeutic applications in treating cardiovascular diseases and pulmonary hypertension (Harada et al., 2001).

Chemical Genetics in Plant Biology In the context of plant biology, derivatives of this compound have been utilized in chemical genetics strategies to identify small molecules that induce the triple response in Arabidopsis. This application illustrates the compound's role in agricultural and biological research, providing a tool for understanding ethylene signaling pathways and plant development (Oh et al., 2017).

Safety and Hazards

As with any chemical compound, handling “(E)-2-phenyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)ethenesulfonamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices to minimize exposure and risk .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

(E)-2-phenyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c20-22(21,14-13-15-7-2-1-3-8-15)19-18-12-6-10-16-9-4-5-11-17(16)18/h1-3,6-8,10,12-14,19H,4-5,9,11H2/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMAJNGNZMRTDS-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NS(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=CC=C2NS(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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